molecular formula C20H32ClNO2 B4233132 N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride

Cat. No.: B4233132
M. Wt: 353.9 g/mol
InChI Key: LYETYWAUBDNIAQ-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a propyn-1-yloxy group, and a trimethylpentanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its trimethylpentanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c1-8-12-23-17-11-10-16(13-18(17)22-9-2)14-21-20(6,7)15-19(3,4)5;/h1,10-11,13,21H,9,12,14-15H2,2-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYETYWAUBDNIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)CC(C)(C)C)OCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride
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N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride
Reactant of Route 6
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N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride

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